methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide
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Overview
Description
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is a complex organic compound that combines the properties of methanesulfonic acid and a benzothiepine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide typically involves multiple steps. The starting materials include methanesulfonic acid and 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine moiety and is used in similar chemical reactions.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Another compound with a piperazine skeleton, used in various biological studies.
Uniqueness
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is unique due to its combination of methanesulfonic acid and benzothiepine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
55301-84-3 |
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Molecular Formula |
C22H31N3O7S3 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide |
InChI |
InChI=1S/C20H23N3OS.2CH4O3S/c1-22-8-10-23(11-9-22)17-13-14-4-2-3-5-18(14)25-19-7-6-15(20(21)24)12-16(17)19;2*1-5(2,3)4/h2-7,12,17H,8-11,13H2,1H3,(H2,21,24);2*1H3,(H,2,3,4) |
InChI Key |
ZESHHGKIBXVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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